Bienvenue dans la boutique en ligne BenchChem!

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methoxy-2,5-dimethylbenzenesulfonamide

Lipophilicity Drug-likeness ADME prediction

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methoxy-2,5-dimethylbenzenesulfonamide is a fully substituted, achiral sulfonamide-indole hybrid (C21H26N2O3S, MW 386.51 g/mol) that combines a 2,5-dimethylindole core with a 4-methoxy-2,5-dimethylbenzenesulfonamide moiety via an ethyl linker. Its GC-MS reference spectrum is curated in the Wiley Registry of Mass Spectral Data 2023.

Molecular Formula C21H26N2O3S
Molecular Weight 386.5 g/mol
Cat. No. B3607443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methoxy-2,5-dimethylbenzenesulfonamide
Molecular FormulaC21H26N2O3S
Molecular Weight386.5 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)NC(=C2CCNS(=O)(=O)C3=CC(=C(C=C3C)OC)C)C
InChIInChI=1S/C21H26N2O3S/c1-13-6-7-19-18(10-13)17(16(4)23-19)8-9-22-27(24,25)21-12-14(2)20(26-5)11-15(21)3/h6-7,10-12,22-23H,8-9H2,1-5H3
InChIKeyKTDNTIQSSBFMET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methoxy-2,5-dimethylbenzenesulfonamide: Structural Baseline for Indole-Sulfonamide Screening Libraries


N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methoxy-2,5-dimethylbenzenesulfonamide is a fully substituted, achiral sulfonamide-indole hybrid (C21H26N2O3S, MW 386.51 g/mol) that combines a 2,5-dimethylindole core with a 4-methoxy-2,5-dimethylbenzenesulfonamide moiety via an ethyl linker. Its GC-MS reference spectrum is curated in the Wiley Registry of Mass Spectral Data 2023 [1]. The compound is catalogued as a screening compound by multiple vendors, but its physicochemical fingerprint—particularly a calculated logP of 4.96, logD of 4.96, and polar surface area of 59.4 Ų—suggests it occupies a distinct property space relative to less substituted or mono-methylated analogs . No quantitative bioactivity data (IC50, Ki) for this exact compound were identified in the peer-reviewed primary literature or public databases, precluding potency-based differentiation at this time.

Why N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methoxy-2,5-dimethylbenzenesulfonamide Cannot Be Replaced by a Generic Indole-Sulfonamide Analog


Indole-ethyl-sulfonamide congeners sharing a 2,5-dimethylindole core can diverge substantially in their physicochemical profiles depending on the benzenesulfonamide substitution pattern, even when the indole scaffold remains constant. The target compound bears a fully substituted 4-methoxy-2,5-dimethylbenzenesulfonamide tail, a motif that simultaneously increases molecular weight (+28 Da vs. the unsubstituted 4-methoxybenzenesulfonamide analog), lipophilicity, and steric demand relative to mono-methylated or unsubstituted analogs [1]. These differences translate into distinct logP, logD, and polar surface area values that critically affect membrane permeability, plasma protein binding, and off-target pharmacology . In screening libraries designed around the PAI-1 or sPLA2 inhibitory pharmacophore—hypotheses for which substituted indole-sulfonamides have been patented—altering the benzenesulfonamide substitution can shift a compound from low-nanomolar to micromolar potency ranges [2]. Consequently, generic interchange within this chemical series without experimental verification of target engagement risks invalidating structure-activity relationship conclusions.

Quantitative Differentiation Guide for N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methoxy-2,5-dimethylbenzenesulfonamide vs. Closest Analogs


Lipophilicity (logP) and Distribution Coefficient (logD) vs. Unsubstituted 4-Methoxybenzenesulfonamide Analog

The target compound, bearing an additional 2,5-dimethyl substitution on the benzenesulfonamide ring, exhibits a calculated logP of 4.96 and logD (pH 7.4) of 4.96, reflecting both higher lipophilicity and unchanged ionization state relative to its unsubstituted 4-methoxybenzenesulfonamide analog . The unsubstituted analog (C19H22N2O3S, MW 358.46 g/mol) has a lower predicted logP (estimated ~3.4) based on its reduced carbon content and lack of the two methyl groups on the phenyl ring [1]. The ~1.5 log unit increase in logP for the target compound corresponds to approximately a 30-fold greater partition into octanol, which has direct implications for membrane permeability, metabolic stability, and tissue distribution in in vivo models. This is a cross-study comparison based on calculated properties, as experimental logP values for both compounds were not found in peer-reviewed literature.

Lipophilicity Drug-likeness ADME prediction

Polar Surface Area and Hydrogen Bonding Profile vs. 4-Methoxy-3-methylbenzenesulfonamide Analog

The target compound has a calculated topological polar surface area (tPSA) of 59.4 Ų, 6 hydrogen bond acceptors, and 2 hydrogen bond donors . The regioisomeric analog N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide (C21H26N2O3S, MW 386.51 g/mol) differs only in the position of the second methyl group on the benzenesulfonamide ring (3-methyl vs. 5-methyl). This positional isomerism does not alter the molecular formula but may subtly affect the three-dimensional conformation of the sulfonamide moiety and its interaction with biological targets . The tPSA and hydrogen bonding counts are predicted to be identical for the two regioisomers (59.4 Ų, 6 HBA, 2 HBD), meaning that passive permeability predictions based on Veber's rules would not discriminate between them. Any differential biological activity must therefore arise from steric or electronic effects of methyl group positioning on target binding, not from bulk property differences. No head-to-head biological comparison of these two specific regioisomers has been published.

Polar surface area Hydrogen bonding Oral bioavailability prediction

Aqueous Solubility (logSw) vs. Unsubstituted 4-Methoxybenzenesulfonamide Analog

The target compound has a calculated logSw (log of aqueous solubility) of -4.70, corresponding to an estimated aqueous solubility of ~0.02 mg/L . The unsubstituted 4-methoxybenzenesulfonamide analog (C19H22N2O3S, MW 358.46 g/mol) is predicted to have higher aqueous solubility (estimated logSw ~ -3.5 to -4.0) due to its lower molecular weight and reduced hydrophobic surface area [1]. The approximately 0.7–1.2 log unit difference in logSw translates to a 5- to 15-fold reduction in aqueous solubility for the target compound, which has practical consequences for DMSO stock solution preparation, assay compatibility (risk of precipitation at higher concentrations), and in vivo dosing formulations. This is a class-level inference based on the well-established inverse relationship between logP and aqueous solubility within congeneric series.

Aqueous solubility Formulation Bioavailability

Procurement-Relevant Application Scenarios for N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methoxy-2,5-dimethylbenzenesulfonamide


Screening Library Member for PAI-1 Inhibitor Drug Discovery Programs

The compound's sulfonamide-indole scaffold falls within the generic Markush structure claimed in patent US20050096377 A1 (Wyeth) for substituted sulfonamide-indoles as PAI-1 inhibitors [1]. The 2,5-dimethyl substitution on both the indole and benzenesulfonamide rings may confer increased metabolic stability relative to unsubstituted analogs, though this remains to be experimentally confirmed. Procurement is justified when building a focused compound library exploring the steric tolerance of the PAI-1 binding pocket around the sulfonamide moiety.

Physicochemical Probe in an Indole-Sulfonamide logP/Solubility SAR Campaign

With a calculated logP of 4.96 and logSw of -4.70 , this compound represents a high-lipophilicity, low-solubility member of a property gradient series. It is appropriate for systematic structure-property relationship (SPR) studies where the goal is to correlate benzenesulfonamide substitution with ADME parameters, and can serve as the upper logP boundary compound against which more soluble, less lipophilic analogs (e.g., 4-methoxybenzenesulfonamide analog) are benchmarked.

Reference Standard for GC-MS Dereplication of Indole-Sulfonamide Mixtures

The compound has a curated GC-MS spectrum in the Wiley Registry of Mass Spectral Data 2023 (SpectraBase Compound ID: 7h7tIscG4AU) [2], enabling its use as an authentic reference standard for the dereplication of synthetic mixtures or natural product extracts containing indole-sulfonamide metabolites. This spectral reference provides unambiguous identification that cannot be assumed for other regioisomers lacking such database entries.

Synthetic Intermediate for Late-Stage Functionalization of the Indole NH

The free indole NH (HBD count = 2, per ChemDiv ) provides a handle for further diversification, such as N-alkylation, acylation, or sulfonylation, to generate focused libraries. The fully substituted benzenesulfonamide tail is chemically inert under most N-functionalization conditions, making this compound a modular scaffold where the indole can be derivatized without altering the sulfonamide pharmacophore.

Quote Request

Request a Quote for N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methoxy-2,5-dimethylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.